molecular formula C8H12BrNSi B1310662 2-Bromo-6-(trimethylsilyl)pyridine CAS No. 59409-80-2

2-Bromo-6-(trimethylsilyl)pyridine

Cat. No. B1310662
CAS RN: 59409-80-2
M. Wt: 230.18 g/mol
InChI Key: JHVGQGZQAUEZJZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi and a molecular weight of 230.18 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

2-Bromo-6-(trimethylsilyl)pyridine has a density of 1.3±0.1 g/cm3, a boiling point of 239.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its water solubility at 25 deg C is 11.28 mg/L .

Scientific Research Applications

Synthesis of Nitrogen-Containing Heterocyclic Compounds

2-Bromo-6-(trimethylsilyl)pyridine is a versatile building block in the synthesis of nitrogen-containing heterocyclic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and dyes. For instance, it can be used to synthesize 6,6′-dimethyl-2,2′-bipyridine , which is a ligand in coordination chemistry and can form complexes with metals that are useful in catalysis .

Preparation of Pyridylmethanones

This chemical serves as a precursor for 6-methyl-2-pyridyl-2-pyridylmethanone , a compound that has potential applications in organic light-emitting diodes (OLEDs) due to its electronic properties. Pyridylmethanones are also intermediates in the synthesis of more complex organic molecules .

Development of Chiral Ligands

The compound is used in the preparation of N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy) , a chiral ligand. Chiral ligands are essential for asymmetric synthesis, which is a method to produce chiral molecules that can lead to medications with improved efficacy and reduced side effects .

Organic Synthesis

In organic synthesis, 2-Bromo-6-(trimethylsilyl)pyridine is employed to introduce the trimethylsilyl group into other molecules. This silyl group is a protective group that can be removed selectively in the presence of other functional groups, facilitating complex synthetic routes .

Material Science

Researchers use this compound in material science to modify the surface properties of materials. The bromine atom in the molecule can undergo various reactions, allowing the introduction of other functional groups that can alter the physical and chemical properties of a material .

Catalysis

The pyridine ring in 2-Bromo-6-(trimethylsilyl)pyridine can act as a ligand in catalytic systems. It can bind to transition metals and form catalysts that are used in a variety of chemical reactions, including cross-coupling reactions that are pivotal in the creation of complex organic compounds .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-6-(trimethylsilyl)pyridine can be used as standards or reagents in chromatography and spectroscopy for the detection and quantification of various substances .

Pharmaceutical Research

Finally, this compound finds applications in pharmaceutical research. It can be used to synthesize intermediates that are key in the development of new drugs, especially those that target neurological disorders and cancers, where pyridine derivatives often play a significant role .

properties

IUPAC Name

(6-bromopyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGQGZQAUEZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459106
Record name 2-bromo-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59409-80-2
Record name 2-bromo-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes, and 2,6-dibromopyridine (2.37 g, 10.0 mmol) in toluene (25 mL) was added thereto below 10° C. over a period of 10 minutes or more. The resultant suspension was stirred at 0° C. for one hour, and chlorotrimethylsilane (13 mmol, 1.65 mL)) was added thereto. After the mixture was stirred at 0° C. for one hour and at room temperature for 1.5 hours, an aqueous solution (20 mL) of 1M acetic acid was added thereto. The reaction mixture was extracted twice with ethyl acetate (50 mL). The organic phase was separated, washed with water (10 mL), dried over magnesium sulfate, and concentrated under reduced pressure to give a residue. The residue was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (20:1, v/v) to give the title compound (881 mg, about 38% yield) as colorless powder.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.65 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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